Simiarenone

概要

説明

Simiarenone is an organic compound with the chemical formula C14H18O2. It is a yellow crystalline solid with an aromatic odor. This compound is known for its use as a sedative to treat mood-related symptoms such as anxiety, nervousness, and restlessness .

準備方法

Synthetic Routes and Reaction Conditions: Simiarenone can be synthesized through the reaction of benzoic acid and propylene ketone. The specific preparation method involves reacting benzoic acid and propylene ketone in a certain molar ratio, heating under appropriate reaction conditions, and adding a catalyst to facilitate the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pressure, and the use of industrial-grade catalysts to achieve efficient production .

化学反応の分析

Types of Reactions: Simiarenone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Chemical Properties and Structure

Simiarenone is categorized as a triterpenoid compound, which is known for its diverse biological activities. The structural characteristics of this compound contribute to its interactions with biological systems, making it a subject of interest in drug development and therapeutic applications.

Anticancer Properties

This compound exhibits significant anticancer activity, particularly against various human tumor cell lines. Research indicates that this compound induces apoptosis (programmed cell death) and inhibits cell proliferation in cancer cells.

- Case Study: HeLa Cells

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induces apoptosis, cell cycle arrest |

| A549 | 20 | Induces apoptosis |

| MCF-7 | 18 | Cell cycle arrest |

| MDA-MB-231 | 22 | Induces apoptosis |

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.

- Case Study: Antifungal Activity

| Pathogen | MIC (µg/ml) | Activity Type |

|---|---|---|

| Candida albicans | 25 | Antifungal |

| Staphylococcus aureus | 30 | Antibacterial |

Cancer Therapy

The ability of this compound to induce apoptosis in cancer cells positions it as a promising candidate for further development as an anticancer drug. Ongoing research focuses on optimizing its structure to enhance efficacy while minimizing toxicity.

Natural Preservatives

Given its antimicrobial properties, this compound can be explored as a natural preservative in food and pharmaceutical industries. Its effectiveness against pathogenic microorganisms offers a safer alternative to synthetic preservatives.

Research Methodologies

Research on this compound employs various methodologies, including:

- In vitro Studies : Assessing cytotoxicity and mechanism of action on cultured cell lines.

- In vivo Studies : Evaluating the therapeutic effects and safety profiles in animal models.

- Clinical Trials : Future studies may involve human trials to establish safety and efficacy in clinical settings.

作用機序

The mechanism by which Simiarenone exerts its effects involves interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter activity, leading to its sedative effects. The exact pathways and molecular targets are still under investigation, but it is known to influence the activity of gamma-aminobutyric acid (GABA) receptors, which play a key role in regulating neuronal excitability .

類似化合物との比較

Simiarenol: A related compound with similar sedative properties.

Tremetol: Another compound found in the same plant family with distinct pharmacological properties.

Swertianin: A compound with different biological activities but similar structural features.

Uniqueness: Simiarenone is unique due to its specific chemical structure and its potent sedative effects. Unlike some of its analogs, this compound has a well-defined mechanism of action and a broad range of applications in both research and industry .

生物活性

Simiarenone, a triterpenoid compound derived from Euphorbia lathyris L., has garnered attention in recent years for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on a comprehensive review of available literature.

Overview of this compound

This compound is classified as a triterpenoid, a group of naturally occurring compounds known for their varied biological effects. The molecular formula for this compound is , which reflects its complex structure typical of triterpenoids. The compound is primarily isolated from the herbs of Euphorbia lathyris, which has been used in traditional medicine for various ailments.

1. Anticancer Activity

This compound exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism involves:

- Cell Cycle Arrest : this compound induces cell cycle arrest at the S/G2 phases, leading to reduced cell proliferation.

- Apoptosis Induction : Flow cytometric analysis revealed that this compound promotes apoptosis in a dose-dependent manner, with IC50 values indicating effective cytotoxicity (3.93 ± 0.10 μM for HeLa and 7.90 ± 0.31 μM for A549) .

2. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as a natural antimicrobial agent.

3. Antioxidant Properties

This compound has demonstrated notable antioxidant activity, which is essential for combating oxidative stress linked to numerous diseases, including cancer and cardiovascular disorders. The antioxidant activity can be attributed to its ability to scavenge free radicals and enhance the body’s defense mechanisms against oxidative damage.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : By disrupting the cell cycle, this compound effectively inhibits the growth of cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, triggering apoptosis in susceptible cells.

- Modulation of Signaling Pathways : this compound may influence various signaling pathways involved in cell survival and apoptosis, although specific pathways require further elucidation.

Case Studies and Research Findings

Several studies have investigated the effects of this compound on different biological systems:

特性

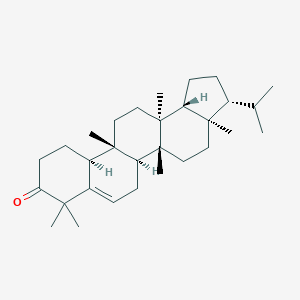

IUPAC Name |

(3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-19(2)20-9-12-23-27(20,5)15-17-30(8)24-13-10-21-22(11-14-25(31)26(21,3)4)28(24,6)16-18-29(23,30)7/h10,19-20,22-24H,9,11-18H2,1-8H3/t20-,22-,23-,24+,27-,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQNFYWIPQQTGS-UBYXKGFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCC(=O)C5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@@]4([C@@H]3CC=C5[C@H]4CCC(=O)C5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。